

# 3-Acetoxy-4-methoxybenzaldehyde molecular weight

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## Compound of Interest

Compound Name: 5-Formyl-2-methoxyphenyl  
Acetate

Cat. No.: B119829

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An In-depth Technical Guide to 3-Acetoxy-4-methoxybenzaldehyde

## Abstract

This technical guide provides a comprehensive overview of 3-Acetoxy-4-methoxybenzaldehyde, commonly known as Vanillin Acetate or Acetovanillin. Intended for researchers, scientists, and professionals in drug development and analytical chemistry, this document details the molecule's fundamental physicochemical properties, with a primary focus on its molecular weight and empirical formula. It offers a detailed, field-proven protocol for its synthesis via the acetylation of vanillin, outlines standard methodologies for its analytical characterization, and explores its practical application as a chromogenic reagent in thin-layer chromatography (TLC). The guide is grounded in authoritative sources to ensure scientific integrity and provides practical, step-by-step instructions and safety protocols for laboratory use.

## Core Chemical Identity and Physicochemical Properties

3-Acetoxy-4-methoxybenzaldehyde is a derivative of vanillin, a widely used compound in the flavor, fragrance, and pharmaceutical industries. The acetylation of vanillin's phenolic hydroxyl group yields a more stable crystalline solid that serves as a valuable intermediate in organic

synthesis and as a specialized analytical reagent.[\[1\]](#)[\[2\]](#) Its fundamental properties are crucial for its application in synthesis, formulation, and quality control.

The quantitative physicochemical data for 3-Acetoxy-4-methoxybenzaldehyde are summarized below.

Property	Value	Source(s)
Molecular Weight	194.18 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>4</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
IUPAC Name	(4-formyl-2-methoxyphenyl) acetate	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Synonyms	Vanillin acetate, Acetovanillin	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[7]</a>
CAS Number	881-68-5	<a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Appearance	White to cream crystalline powder	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Melting Point	73 - 80 °C	<a href="#">[5]</a> <a href="#">[8]</a>
Purity (by GC)	≥97.5%	<a href="#">[4]</a> <a href="#">[5]</a>
Infrared Spectrum	Conforms to structure	<a href="#">[5]</a>

## Synthesis Protocol: Acetylation of Vanillin

The most common and efficient synthesis of 3-Acetoxy-4-methoxybenzaldehyde is the acetylation of its precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin). This reaction is a classic example of nucleophilic acyl substitution.

## Expertise & Causality:

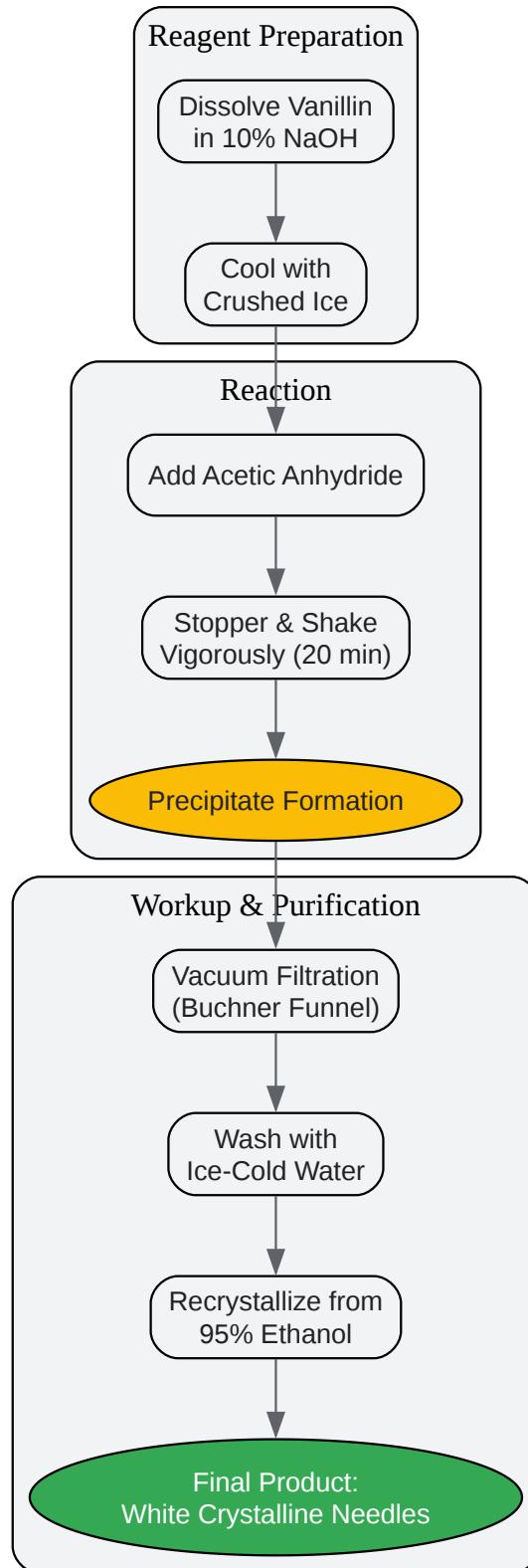
The reaction mechanism involves the deprotonation of the weakly acidic phenolic hydroxyl group of vanillin by a base (sodium hydroxide). This creates a phenoxide ion, which is a potent nucleophile. The phenoxide then attacks one of the electrophilic carbonyl carbons of acetic anhydride. The subsequent collapse of the tetrahedral intermediate and departure of the

acetate leaving group yields the final ester product. The use of crushed ice is critical for temperature control, as the reaction is exothermic.

## Detailed Experimental Protocol:

- Materials:
  - 3-Methoxy-4-hydroxybenzaldehyde (Vanillin): 1.5 g
  - 10% Sodium Hydroxide (NaOH) solution: 25 mL
  - Acetic Anhydride: 4 mL
  - Crushed Ice: ~30 g
  - 95% Ethanol (for recrystallization)
  - 250 mL Conical Flask with stopper
  - Buchner Funnel and filter paper
- Procedure:
  - Dissolve 1.5 g of 3-Methoxy-4-hydroxybenzaldehyde in 25 mL of 10% sodium hydroxide solution within a 250 mL conical flask.
  - Cool the solution by adding approximately 30 g of crushed ice directly to the flask.
  - Carefully add 4 mL of acetic anhydride to the cold solution.
  - Immediately stopper the flask and shake vigorously for approximately 20 minutes. A cloudy, milky white precipitate of 3-Acetoxy-4-methoxybenzaldehyde will form.
  - Collect the crude product by vacuum filtration using a Buchner funnel.
  - Wash the precipitate thoroughly with ice-cold water to remove any unreacted reagents and salts.

- Purify the product by recrystallizing from 95% ethanol. This will yield white crystalline needles of the final product.[3]



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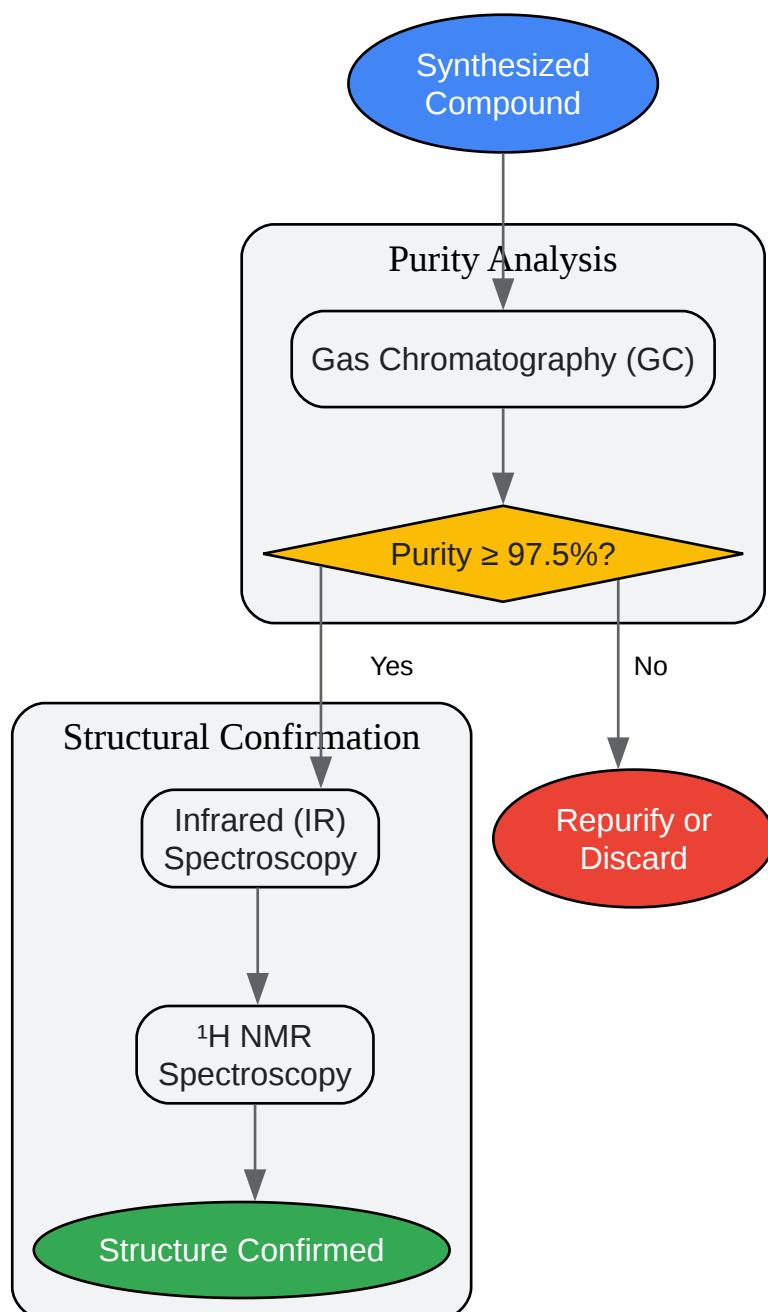
Caption: Workflow for the synthesis of 3-Acetoxy-4-methoxybenzaldehyde.

## Analytical Characterization and Quality Control

Post-synthesis, it is imperative to verify the molecular structure and assess the purity of the compound. This is a self-validating step in any protocol, ensuring the material is suitable for subsequent applications. Standard analytical techniques are employed for this purpose.[8]

### Workflow for Structural Elucidation:

- Purity Assessment (GC): Gas chromatography is first used to determine the purity of the sample, ensuring it meets the standard of  $\geq 97.5\%.$ [5]
- Infrared (IR) Spectroscopy: The sample is analyzed to confirm the presence of key functional groups. Expected characteristic peaks include strong C=O stretching vibrations for the aldehyde ( $\sim 1700 \text{ cm}^{-1}$ ) and the ester ( $\sim 1760 \text{ cm}^{-1}$ ), as well as C-O stretching for the ester and methoxy groups.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR provides a detailed map of the proton environment.
  - Procedure: Dissolve 5-10 mg of the sample in  $\sim 0.7 \text{ mL}$  of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube and acquire the spectrum.[8]
  - Expected Signals:
    - A singlet around 9.9 ppm (1H, aldehyde CHO).
    - Aromatic protons (3H) in the 7.0-7.5 ppm region.
    - A singlet around 3.9 ppm (3H, methoxy  $\text{OCH}_3$ ).
    - A singlet around 2.3 ppm (3H, acetyl  $\text{CH}_3$ ).



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Caption: General workflow for analytical characterization.

## Application as a Chromogenic Reagent in TLC

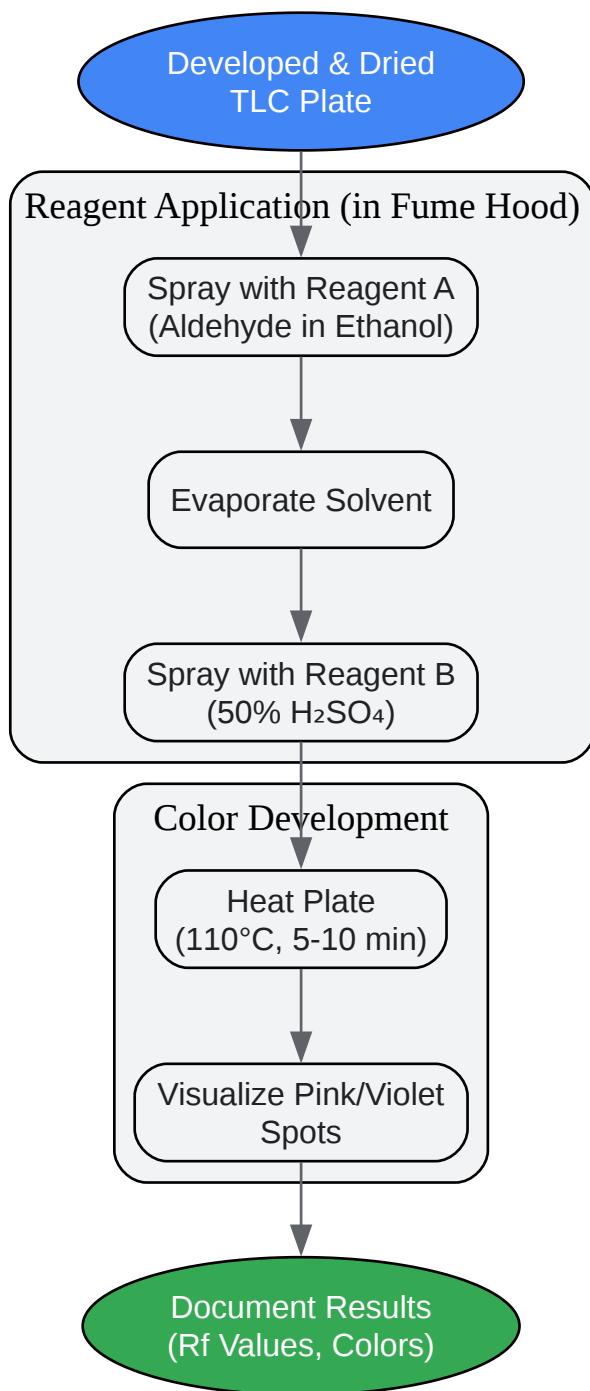
A significant application of 3-Acetoxy-4-methoxybenzaldehyde is its use as a sensitive and effective chromogenic spray reagent for the detection and identification of oils and fats in forensic science and food chemistry.[\[3\]](#)

## Expertise & Causality:

When sprayed onto a developed TLC plate and heated, the reagent, in combination with sulfuric acid, reacts with the separated lipid components (fatty acids, triglycerides). This acid-catalyzed condensation reaction forms colored compounds, rendering the separated spots visible as pinkish-violet complexes. This method is valued for being less time-consuming and more sensitive than some traditional visualization agents.[3]

## Protocol for TLC Visualization:

- Materials:
  - Developed and dried TLC plate with spotted oil samples.
  - Spray Reagent A: 0.328 g of 3-Acetoxy-4-methoxybenzaldehyde dissolved in 100 mL of absolute ethanol.
  - Spray Reagent B: 50% aqueous sulfuric acid.
  - Fume hood.
  - Hot plate or oven set to ~110°C.
- Procedure:
  - In a fume hood, lightly and evenly spray the developed TLC plate with Reagent A.
  - Allow the ethanol to evaporate for a few minutes.
  - Next, spray the plate with Reagent B (50% H<sub>2</sub>SO<sub>4</sub>).
  - Heat the sprayed plate on a hot plate or in an oven at 110°C for 5-10 minutes, or until colored spots appear.
  - Document the results by noting the R<sub>f</sub> values and colors of the separated spots. The reagent typically develops pinkish-violet colors with various oils.[3]



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Caption: Workflow for using the compound as a TLC spray reagent.

## Safety and Handling

As with any laboratory chemical, proper handling of 3-Acetoxy-4-methoxybenzaldehyde is essential to ensure personnel safety. The following information is summarized from its Safety

Data Sheet (SDS).[\[7\]](#)

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	Causes skin irritation.
Serious Eye Damage/Irritation	Category 2	Causes serious eye irritation.
Specific target organ toxicity (single exposure)	Category 3	May cause respiratory irritation.

- Precautionary Measures:
  - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
  - Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.
  - Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Avoid contact with skin, eyes, and clothing.[\[7\]](#)[\[9\]](#)
- First Aid:
  - Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.
  - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
  - Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[\[7\]](#)[\[10\]](#)

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